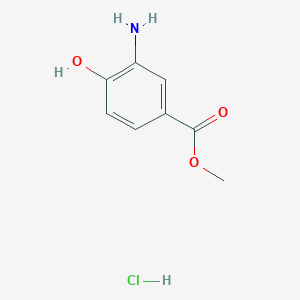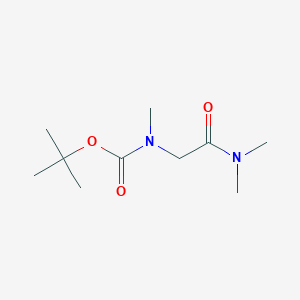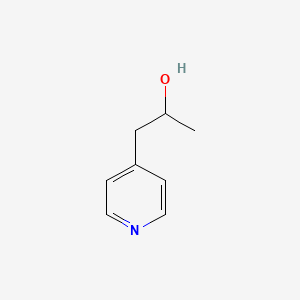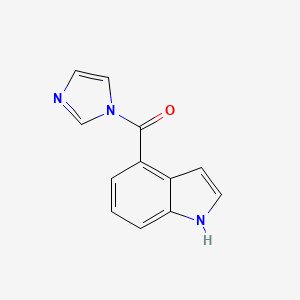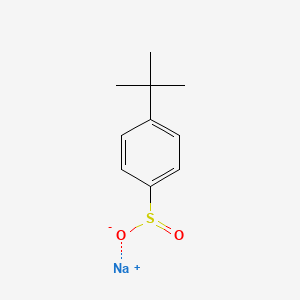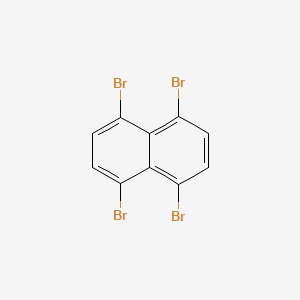
1,4,5,8-Tetrabromonaphthalene
概要
説明
1,4,5,8-Tetrabromonaphthalene is a halogenated derivative of naphthalene, characterized by the substitution of four bromine atoms at the 1, 4, 5, and 8 positions of the naphthalene ring
準備方法
1,4,5,8-Tetrabromonaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs in a solvent like acetic acid, and the product is purified through recrystallization .
Industrial production methods often involve similar bromination reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1,4,5,8-Tetrabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like zinc dust in acetic acid.
Oxidation Reactions: Oxidative conditions can lead to the formation of naphthoquinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are often used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthalenes .
科学的研究の応用
1,4,5,8-Tetrabromonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other halogenated compounds and as a model compound for studying steric effects in polyhalogenated naphthalenes.
Biology: The compound’s brominated structure makes it useful in studying the interactions of halogenated aromatic compounds with biological systems.
Medicine: Research into its potential as a pharmacophore for developing new drugs is ongoing, particularly in the field of anticancer agents.
作用機序
The mechanism by which 1,4,5,8-tetrabromonaphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromine atoms create a high degree of steric hindrance, which can influence the compound’s binding affinity and specificity. The pathways involved often include halogen bonding and hydrophobic interactions, which play a crucial role in the compound’s biological activity .
類似化合物との比較
1,4,5,8-Tetrabromonaphthalene can be compared with other halogenated naphthalenes, such as:
1,4,5,8-Tetrachloronaphthalene: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and applications due to the smaller size and different electronegativity of chlorine.
1,4,5,8-Tetraiodonaphthalene: Contains iodine atoms, which are larger and more polarizable than bromine, leading to different chemical properties and uses.
1,5-Dibromo-4,8-dichloronaphthalene: A mixed halogenated derivative with both bromine and chlorine atoms, offering a unique combination of properties from both halogens.
This compound is unique due to the specific arrangement of bromine atoms, which imparts distinct steric and electronic characteristics, making it valuable for various specialized applications.
特性
IUPAC Name |
1,4,5,8-tetrabromonaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYHNZUNBWXWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726348 | |
| Record name | 1,4,5,8-Tetrabromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-45-8 | |
| Record name | 1,4,5,8-Tetrabromonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,8-Tetrabromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


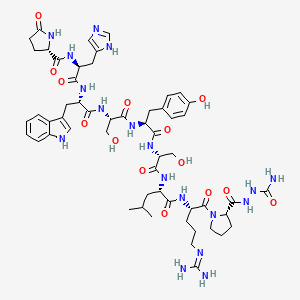

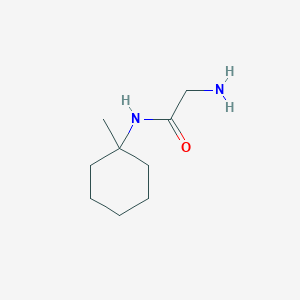
![[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile](/img/structure/B3277361.png)
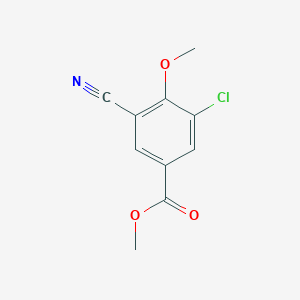
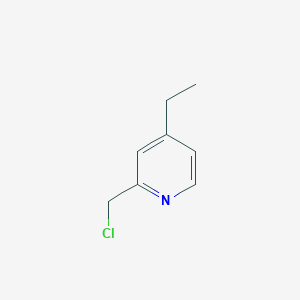
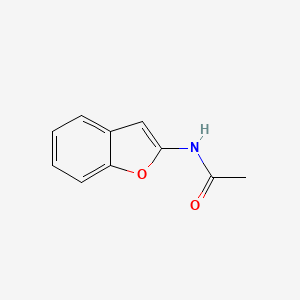
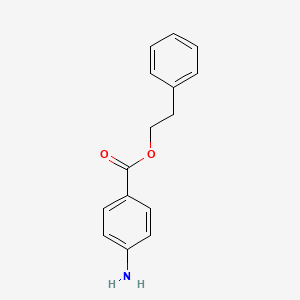
![9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3277388.png)
